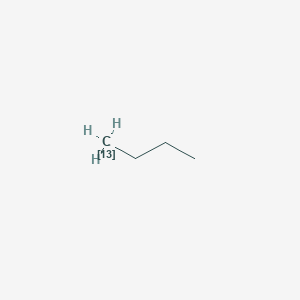

Butane-1-13C

Descripción general

Descripción

Butane-1-13C is a labeled isotope of butane, where the first carbon atom is replaced with the carbon-13 isotope. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to the unique properties of the carbon-13 isotope, which allows for detailed structural analysis of organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the catalytic conversion of ethanol into butane, where ethanol is first converted into 1,3-butadiene and then hydrogenated to form butane . The carbon-13 isotope can be introduced at the ethanol stage, ensuring that the final butane product contains the labeled carbon atom.

Industrial Production Methods

Industrial production of Butane-1-13C involves similar processes but on a larger scale. The use of specialized catalysts and reaction conditions ensures high yield and purity of the labeled compound. The process typically involves the use of ethanol derived from biomass, which is then converted into butane through a series of catalytic reactions .

Análisis De Reacciones Químicas

Types of Reactions

Butane-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the behavior of the carbon-13 isotope in different chemical environments.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromic acid, resulting in the formation of butanone or butanoic acid.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum, converting this compound into butane-2-13C.

Substitution: Halogenation reactions using reagents like chlorine or bromine can substitute hydrogen atoms in this compound with halogen atoms, forming compounds like 1-chlorobutane-13C.

Major Products

The major products of these reactions include butanone-13C, butanoic acid-13C, butane-2-13C, and halogenated butane derivatives. These products are often used in further chemical synthesis and analysis.

Aplicaciones Científicas De Investigación

Isotope Labeling in Organic Chemistry

1.1 Mechanistic Studies

Butane-1-13C is extensively used in mechanistic studies to track reaction pathways. For instance, research utilizing 13C Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy has demonstrated that the conversion of selectively labeled n-butane on zeolite catalysts proceeds through distinct pathways: scrambling of the 13C label and oligomerization-cracking processes. These studies provide insights into the activation energies involved, which are crucial for understanding catalytic mechanisms .

1.2 Pyrolysis Studies

In pyrolysis studies, this compound is employed to elucidate the fragmentation mechanisms of hydrocarbons. A recent study developed a method for measuring intramolecular 13C distributions in butane isomers by analyzing pyrolytic fragments. This approach allows researchers to determine the origins of carbon atoms in various products formed during pyrolysis, enhancing our understanding of hydrocarbon behavior under thermal conditions .

Environmental Applications

2.1 Natural Gas Analysis

This compound plays a pivotal role in analyzing natural gas samples. By employing position-specific isotope analysis (PSIA), researchers can trace the isotopic signatures of butane and its fragments in natural gas mixtures. This method aids in identifying sources and sinks of hydrocarbons, contributing valuable data for environmental assessments and resource management .

2.2 Carbon Cycle Studies

The isotopic composition of this compound is instrumental in studying the carbon cycle. By analyzing the distribution of carbon isotopes in natural gas and other fossil fuels, scientists can infer information about biogenic versus thermogenic sources of hydrocarbons, thus providing insights into geological processes and historical climate changes.

Material Science Applications

3.1 Polymerization Processes

In material science, this compound is utilized to study polymerization processes involving aliphatic hydrocarbons. The incorporation of 13C-labeled butane into polymer matrices allows researchers to investigate the kinetics and mechanisms of polymer formation, leading to advancements in synthetic materials with tailored properties.

3.2 Characterization of Catalysts

This compound is also employed in catalyst characterization studies. By using labeled compounds as probes, researchers can assess catalyst performance and selectivity in various chemical reactions, facilitating the development of more efficient catalytic systems.

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Organic Chemistry | 13C MAS NMR | Identified reaction pathways and activation energies |

| Environmental Science | PSIA for natural gas analysis | Traced isotopic signatures for source identification |

| Material Science | Polymerization kinetics | Investigated mechanisms and kinetics of polymer formation |

Case Study 1: Pyrolysis Mechanism Elucidation

A study conducted on n-butane using this compound revealed that during pyrolysis, significant amounts of methane (19%) and ethylene (50%) were produced from terminal carbon positions. This work utilized advanced analytical techniques to establish a clear relationship between the isotopic composition of butane and its pyrolytic fragments .

Case Study 2: Catalyst Performance Assessment

In a series of experiments assessing zeolite catalysts for hydrocarbon conversion, this compound was used to monitor label scrambling and product formation pathways. Results indicated that both isobutane and propane were formed through intermolecular pathways with similar activation energies, showcasing the efficacy of using labeled compounds to investigate catalytic behavior .

Mecanismo De Acción

The mechanism of action of Butane-1-13C involves the unique properties of the carbon-13 isotope. In NMR spectroscopy, the carbon-13 nucleus interacts with the magnetic field, producing distinct signals that provide information about the molecular structure and environment . The labeled carbon atom can also participate in various chemical reactions, allowing researchers to study reaction mechanisms and pathways in detail.

Comparación Con Compuestos Similares

Butane-1-13C is unique due to the presence of the carbon-13 isotope, which distinguishes it from other butane derivatives. Similar compounds include:

Butane-2-13C: Where the second carbon atom is labeled with carbon-13.

Propane-13C: A three-carbon alkane with a carbon-13 isotope.

Pentane-13C: A five-carbon alkane with a carbon-13 isotope.

These compounds are also used in NMR spectroscopy and other research applications, but this compound is particularly valuable for studying reactions and processes involving the first carbon atom in the butane molecule .

Actividad Biológica

Butane-1-13C, a carbon isotope-labeled variant of butane, has garnered interest in various fields of biological research, particularly in microbial metabolism and environmental studies. This article delves into the biological activity of this compound, focusing on its role in anaerobic oxidation processes, metabolic pathways in archaea, and potential applications in studying carbon cycling.

Overview of this compound

This compound is a stable isotope-labeled compound where one of the carbon atoms in butane is replaced with the heavier isotope . This modification allows researchers to trace metabolic pathways and understand the dynamics of carbon cycling in various biological systems.

Anaerobic Oxidation of Butane

Recent studies have highlighted the role of archaea in the anaerobic oxidation of butane. In a significant study, researchers employed metabolic modeling and isotope labeling to demonstrate that certain archaea can reverse the anaerobic breakdown of butane, converting it back into carbon dioxide (CO2) while utilizing sulfate as an electron acceptor. The study found that:

- Key Organisms : Ca. S. butanivorans and Ca. S. caldarius were identified as dominant species involved in this process.

- Metabolic Modules : The overall anaerobic oxidation pathway was divided into four main modules: butane activation, conversion of butyl-CoM to butyryl-CoA, beta-oxidation, and the reverse Wood-Ljungdahl pathway.

The isotopic composition of residual butane pools shifted significantly during these reactions, indicating kinetic isotope effects consistent with microbial metabolism. The enrichment of in residual substrates was measured, providing insights into the efficiency and mechanisms of these metabolic processes .

Case Study: Isotope Labeling in Microbial Ecology

A study investigating the microbial communities involved in butane degradation utilized this compound to trace carbon flow through different metabolic pathways. Key findings included:

- Carbon Flow Analysis : The addition of -labeled CO2 did not significantly alter the kinetics of anaerobic oxidation, suggesting that archaea efficiently utilize both labeled and unlabeled substrates.

- Isotopic Fractionation : An isotopic fractionation factor () was calculated at , comparable to values observed in other anaerobic bacteria .

Antimicrobial Properties

In another context, stereoisomers related to butane-type lignans exhibited antimicrobial activity against various pathogens such as Alternaria alternata. This highlights potential applications for compounds structurally related to butane in developing antimicrobial agents .

Table 1: Summary of Key Findings on this compound Metabolism

| Study Focus | Key Organisms | Main Findings |

|---|---|---|

| Anaerobic Oxidation | Ca. S. butanivorans, Ca. S. caldarius | Identified metabolic pathways for butane utilization |

| Isotope Labeling | Various microbial communities | Traced carbon flow and determined isotopic effects |

| Antimicrobial Activity | Butane-type lignans | Effective against Alternaria alternata |

Propiedades

IUPAC Name |

(113C)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468153 | |

| Record name | Butane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-53-9 | |

| Record name | Butane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22612-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.